Temocillin

Description

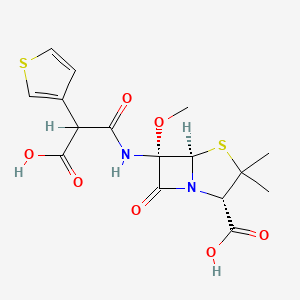

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKFLJARNKCSS-DWPRYXJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009398 | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-78-5 | |

| Record name | Temocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a targeted-spectrum penicillin antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This inherent resistance to enzymatic degradation has led to a renewed interest in this compound as a carbapenem-sparing agent for treating infections caused by multidrug-resistant (MDR) Enterobacterales.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound against key Enterobacterales pathogens, details the experimental methodologies used to determine its efficacy, and illustrates key mechanisms of action and resistance.

In Vitro Spectrum of Activity

This compound demonstrates potent in vitro activity against a significant proportion of Enterobacterales isolates, including those expressing common resistance mechanisms. Its activity is primarily directed against Gram-negative bacteria, with no clinically relevant activity against Gram-positive organisms or anaerobes.[5]

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various Enterobacterales species. These values, presented as MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates), are critical for assessing the potential clinical utility of this compound.

Table 1: this compound MIC Distribution for Key Enterobacterales Species

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 762 | 3 | 6 | [6] |

| Escherichia coli (ESBL-producing) | 37 | - | - | [6] |

| Klebsiella pneumoniae | - | 8 | 32 | [7] |

| Enterobacterales (ESBL/AmpC-producing) | 260 | - | - | [1] |

| Enterobacterales (KPC-producing) | 40 | - | - | [1] |

| Enterobacterales (ESBL/AmpC negative) | 100 | - | - | [1] |

Note: '-' indicates data not explicitly provided in the cited abstract.

Table 2: this compound Susceptibility Rates Against Enterobacterales Based on EUCAST and BSAC Breakpoints

| Organism Group | Breakpoint (mg/L) | Susceptibility Rate (%) | Reference |

| Enterobacterales (Overall) | ≤8 (Systemic) | 61.8 | [1][8] |

| Enterobacterales (Overall) | ≤32 (Urinary) | 91 | [1][8] |

| ESBL-producing Enterobacterales | ≤8 (Systemic) | 62 | [7] |

| ESBL-producing Enterobacterales | ≤32 (Urinary) | 94 | [7] |

| AmpC-producing Enterobacterales | - | 67 (Systemic), 99 (Urinary) | [7] |

| KPC-producing Enterobacterales | ≤32 (Urinary) | 42.5 | [1][8] |

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized and meticulously executed laboratory procedures. The following protocols are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is a gold-standard method for determining the MIC of an antimicrobial agent.[9][10]

1. Preparation of this compound Stock Solution:

- Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known high concentration.

- Filter-sterilize the stock solution through a 0.22 µm membrane filter.

2. Preparation of Microtiter Plates:

- Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

- Perform serial two-fold dilutions of the this compound stock solution in the wells to achieve a range of final concentrations (e.g., 0.25 to 256 mg/L).

- Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture of the test Enterobacterales isolate on a non-selective agar plate, select several morphologically similar colonies.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.

- Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.[11][12]

1. Inoculum Preparation:

- Prepare a bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).

2. Inoculation of Agar Plate:

- Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

3. Application of this compound Disks:

- Aseptically apply a paper disk impregnated with a standard amount of this compound (e.g., 30 µg) to the surface of the inoculated agar plate.

- Gently press the disk to ensure complete contact with the agar.

4. Incubation:

- Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

5. Measurement and Interpretation:

- Measure the diameter of the zone of growth inhibition around the disk in millimeters.

- Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints established by EUCAST or other relevant bodies.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for determining this compound susceptibility.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

Caption: this compound's inhibition of bacterial cell wall synthesis.

BaeSR-Mediated Resistance Signaling Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. Beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of the α-Methoxy Group on the Reaction of this compound with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Webinar: Animal infection models to study antibiotics against gram-negative bacteria (AMR Accelerator Members Only) - IMI AMR Accelerator [amr-accelerator.eu]

- 8. [PDF] A functional classification scheme for beta-lactamases and its correlation with molecular structure | Semantic Scholar [semanticscholar.org]

- 9. nicd.ac.za [nicd.ac.za]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 12. infectioncontrol.org.ua [infectioncontrol.org.ua]

An In-depth Technical Guide to Temocillin Resistance Mechanisms in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a targeted-spectrum penicillin antibiotic with notable stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3][4] This inherent resistance to hydrolysis makes it a valuable carbapenem-sparing option for treating infections caused by multidrug-resistant Enterobacterales. However, the emergence and spread of this compound resistance pose a significant clinical challenge. Understanding the molecular underpinnings of this resistance is crucial for the development of effective treatment strategies and novel antimicrobial agents. This guide provides a comprehensive overview of the known mechanisms of this compound resistance in clinical isolates, detailed experimental protocols for their identification, and quantitative data to inform research and development efforts.

Core Resistance Mechanisms

This compound resistance in clinical isolates is primarily mediated by three interconnected mechanisms: enzymatic degradation, reduced outer membrane permeability, and active efflux of the antibiotic.

Enzymatic Degradation by β-Lactamases

While this compound is stable against many common β-lactamases, certain enzymes, particularly carbapenemases, can efficiently hydrolyze it.

-

OXA-48-like Carbapenemases: The production of OXA-48 and its variants is a major mechanism of high-level this compound resistance.[5][6] These class D β-lactamases possess a catalytic site that can accommodate and hydrolyze this compound, leading to significant increases in the minimum inhibitory concentration (MIC). The prevalence of OXA-48-producing Enterobacterales is a growing concern in several geographical regions.[6][7]

-

Metallo-β-lactamases (MBLs): Class B carbapenemases, such as NDM and VIM, can also confer resistance to this compound through hydrolysis.[1][4]

-

High Levels of Multiple β-Lactamases: The presence of multiple β-lactamase genes, even those that individually do not confer high-level resistance, can collectively contribute to reduced this compound susceptibility.[1][4]

Reduced Outer Membrane Permeability

The entry of this compound into the bacterial periplasm is a prerequisite for its activity. Alterations in the outer membrane porins can restrict this influx, leading to resistance, often in synergy with other mechanisms.

-

Porin Loss or Modification: In Enterobacterales, the loss or downregulation of major outer membrane porins, such as OmpF and OmpC in Escherichia coli and their homologues in other species, can decrease the uptake of this compound. This mechanism is often associated with resistance to multiple classes of antibiotics.

Active Efflux

Efflux pumps are transmembrane protein complexes that actively extrude antibiotics from the bacterial cell, thereby reducing the intracellular concentration of the drug.

-

Upregulation of Efflux Pumps: Overexpression of efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, can contribute to this compound resistance. The AcrAB-TolC system is a key efflux pump in many Gram-negative bacteria.

-

Regulation by Two-Component Systems: The expression of efflux pumps is often tightly regulated by two-component systems (TCS). The BaeSR TCS, for instance, has been shown to upregulate the MdtABC-TolC efflux pump in response to envelope stress, which can be induced by the presence of antibiotics like this compound.[8][9][10] Mutations in the sensor kinase BaeS can lead to constitutive activation of this pathway and consequently, increased efflux-mediated resistance.[11]

Quantitative Data on this compound Resistance

The following tables summarize the minimum inhibitory concentration (MIC) distributions of this compound against Enterobacterales isolates with defined resistance mechanisms.

Table 1: this compound MIC Distribution for E. coli Bloodstream Isolates by β-Lactamase Type [2]

| Organism Characteristics | ≤2 mg/L | 4 mg/L | 8 mg/L | 16 mg/L | 32 mg/L | 64 mg/L | ≥128 mg/L | Total No. | Susceptible, increased exposure (%) by EUCAST clinical breakpoint |

| All organisms | 9 | 48 | 162 | 42 | 10 | 2 | 2 | 275 | 95 |

| ESBL producer | 7 | 37 | 134 | 33 | 7 | 1 | 1 | 220 | 96 |

| AmpC producer | 1 | 5 | 15 | 3 | 1 | 0 | 0 | 25 | 96 |

| ESBL & AmpC producer | 1 | 3 | 8 | 4 | 2 | 1 | 1 | 20 | 80 |

| No ESBL or AmpC | 0 | 3 | 5 | 2 | 0 | 0 | 0 | 10 | 100 |

Table 2: this compound MIC Distribution against Enterobacteriaceae Isolates with Defined Resistance Mechanisms [5]

| Resistance Mechanism | Number of Isolates | MIC Range (µg/mL) | Modal MIC (µg/mL) | % Susceptible (≤16 µg/mL) |

| Hyperproduced/Acquired AmpC | 50 | 2 - >128 | 16 | 86 |

| ESBL (CTX-M) | 50 | 2 - 64 | 8 | 94 |

| Carbapenemase (KPC) | 40 | 8 - >128 | >128 | 10 |

| Carbapenemase (OXA-48) | 20 | 64 - >128 | >128 | 0 |

| Carbapenemase (VIM) | 10 | 16 - >128 | 128 | 10 |

| Carbapenemase (NDM) | 10 | 32 - >128 | >128 | 0 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound powder

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline (0.85% NaCl)

-

Multichannel pipette

-

Incubator (35 ± 1°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture on non-selective agar. Dilute the suspension in sterile saline to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation of Microtiter Plates: Dispense 50 µL of the appropriate this compound working solution into each well of the microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Cover the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

β-Lactamase Activity Assay

This spectrophotometric assay is used to determine the rate of this compound hydrolysis by β-lactamase extracts.

Materials:

-

Crude β-lactamase extract from the clinical isolate

-

This compound solution of known concentration

-

Phosphate buffer (pH 7.0)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and the β-lactamase extract.

-

Initiation of Reaction: Add a known concentration of this compound to the reaction mixture to initiate the hydrolysis reaction.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength specific for the β-lactam ring of this compound (typically around 240 nm) over time.

-

Calculation of Hydrolysis Rate: The rate of hydrolysis can be calculated from the initial linear phase of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for this compound is required for this calculation.

-

Determination of Kinetic Parameters: By varying the substrate (this compound) concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

Whole-Genome Sequencing (WGS) for Identification of Resistance Determinants

WGS is a powerful tool for identifying the genetic basis of antibiotic resistance.

Workflow:

-

DNA Extraction: Isolate high-quality genomic DNA from the clinical isolate.

-

Library Preparation: Prepare a sequencing library from the extracted DNA using a commercially available kit.

-

Sequencing: Perform high-throughput sequencing on a platform such as Illumina.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Genome Assembly: Assemble the reads into a draft genome.

-

Resistance Gene Identification: Use bioinformatic tools and databases (e.g., ResFinder, CARD) to identify known β-lactamase genes, efflux pump genes, and other resistance determinants.[1]

-

Mutation Analysis: Compare the genome sequence to a susceptible reference strain to identify mutations in genes encoding porins, regulatory proteins (e.g., BaeS), and penicillin-binding proteins.

-

Visualizations of Pathways and Workflows

Caption: Regulation of the MdtABC-TolC efflux pump by the BaeSR two-component system.

Caption: A typical workflow for identifying this compound resistance mechanisms using WGS.

Conclusion

This compound remains a valuable antibiotic for treating infections caused by ESBL- and AmpC-producing Enterobacterales. However, the multifaceted nature of resistance, involving enzymatic degradation, reduced permeability, and active efflux, necessitates a thorough understanding of the underlying mechanisms. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat this compound resistance. Continued surveillance and mechanistic studies are essential to preserve the efficacy of this important carbapenem-sparing agent.

References

- 1. Bioinformatics approaches to the study of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid detection of this compound resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and piperacillin/tazobactam resistance by disc diffusion as antimicrobial surrogate markers for the detection of carbapenemase-producing Enterobacteriaceae in geographical areas with a high prevalence of OXA-48 producers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The BaeSR Two-Component Regulatory System Activates Transcription of the yegMNOB (mdtABCD) Transporter Gene Cluster in Escherichia coli and Increases Its Resistance to Novobiocin and Deoxycholate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of the Induction and Cellular Role of the BaeSR Two-Component Envelope Stress Response of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the In Vitro Activity of Temocillin Compared to Other Beta-Lactams

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive analysis of the in vitro efficacy of temocillin, benchmarked against other beta-lactam antibiotics, with a focus on its performance against resistant Gram-negative bacteria.

Introduction

This compound is a semi-synthetic, parenteral beta-lactam antibiotic, specifically a 6-α-methoxy derivative of ticarcillin.[1][2] This structural modification is central to its mechanism and spectrum of activity, conferring remarkable stability against a wide array of bacterial beta-lactamases, including Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC enzymes.[3][4][5] While many beta-lactam antibiotics are rendered ineffective by these enzymes, this compound retains its activity, making it a valuable agent in an era of increasing antimicrobial resistance.

Its spectrum is notably narrow, primarily targeting the Enterobacterales family.[2][6][7] This targeted activity minimizes the impact on the patient's native microbiota and reduces the selection pressure for resistance among other bacterial classes, such as Gram-positive organisms and anaerobes, against which it has no clinically useful activity.[2][6][8] This guide provides a detailed comparison of this compound's in vitro activity with other beta-lactams, presents the methodologies used for its evaluation, and visualizes its mechanism and experimental workflows.

Mechanism of Action and Resistance Profile

Like all beta-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[9][10][11] It binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9][11] This disruption leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.

The key feature of this compound is its resistance to enzymatic degradation. The 6-α-methoxy group sterically hinders the active site of most beta-lactamase enzymes, preventing the hydrolysis of the amide bond in the beta-lactam ring.[5] This makes it resilient to classical (TEM, SHV), extended-spectrum (ESBL), and chromosomal (AmpC) beta-lactamases that readily inactivate other penicillins and cephalosporins.[4][5]

Comparative In Vitro Activity Data

The in vitro efficacy of this compound is best understood by comparing its Minimum Inhibitory Concentration (MIC) values—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—against those of other beta-lactams. The following tables summarize MIC₅₀ (concentration inhibiting 50% of isolates), MIC₉₀ (concentration inhibiting 90% of isolates), and susceptibility rates from various studies.

Table 1: Comparative Activity Against ESBL-Producing Escherichia coli

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |

| This compound | 8 | 16 - 32 | 92 - 95 | [1][12][13] |

| Piperacillin-Tazobactam | ≤1 - 16 | 4 - >256 | 11 - 79.3 | [1][13][14] |

| Ceftazidime | >32 | >32 | ~30 | [1] |

| Cefotaxime | >32 | >32 | ~48 | [1] |

| Cefepime | 4 | >32 | ~63 | [1] |

| Meropenem | ≤0.06 | ≤0.12 | 100 | [1] |

Table 2: Comparative Activity Against ESBL-Producing Klebsiella pneumoniae

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |

| This compound | 4 - 8 | 16 | 90.5 - 96.7 | [13][14][15][16] |

| Piperacillin-Tazobactam | ≤1 - 16 | 8 - >256 | 33.3 - 57.1 | [13][14][15] |

| Meropenem | ≤0.125 | ≤0.125 | 100 | [14] |

Note: Susceptibility rates can vary based on the specific breakpoints (e.g., EUCAST, BSAC) used for interpretation and the geographic origin of the isolates.[3][17][18]

Table 3: this compound Activity Against Third-Generation Cephalosporin (3GC)-Resistant Enterobacterales

| Organism | Resistance Phenotype | This compound Susceptibility (%) | Piperacillin-Tazobactam Susceptibility (%) | Reference(s) |

| E. coli | 3GC-Resistant | 94.8 | 79.3 | [13][19][20] |

| K. pneumoniae | 3GC-Resistant | 90.5 | 57.1 | [13][19][20] |

| Enterobacterales | ESBL and/or AmpC | 61.8 (systemic) / 91 (urinary) | N/A | [4][17][18] |

Systemic vs. Urinary breakpoints significantly impact reported susceptibility rates for this compound.[4][17][18]

Experimental Protocols for Susceptibility Testing

Accurate determination of in vitro activity relies on standardized laboratory procedures. The data presented in this guide are primarily derived from the following internationally recognized methods.

Minimum Inhibitory Concentration (MIC) Determination

The gold standard for susceptibility testing is determining the MIC.

-

Broth Microdilution (BMD): This is the reference method.

-

Preparation: A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically ~5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[16]

-

-

Agar Dilution:

-

Preparation: The antibiotic is incorporated into molten Mueller-Hinton Agar at various concentrations, and the agar is poured into petri dishes.

-

Inoculation: A standardized bacterial inoculum is spotted onto the surface of each plate.

-

Incubation & Reading: After incubation, the MIC is the lowest concentration of the antibiotic that prevents bacterial growth.[1][21]

-

-

Gradient Diffusion (E-test®): This method involves a plastic strip impregnated with a continuous gradient of an antibiotic. The strip is placed on an inoculated agar plate, and after incubation, a zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the strip.

Automated Systems

Many clinical laboratories use automated systems like VITEK® 2 or BD Phoenix™.[3][22] These systems perform rapid, automated versions of broth microdilution, providing MIC values and interpretations based on predefined breakpoints. While efficient, discrepancies can occur compared to the reference BMD method, particularly for agents like this compound.[22]

Interpretation: Clinical Breakpoints

MIC values are interpreted as Susceptible (S), Susceptible - Increased Exposure (I), or Resistant (R) using clinical breakpoints established by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the British Society for Antimicrobial Chemotherapy (BSAC).[23] For this compound, EUCAST provides species-specific breakpoints and notes that susceptibility often requires an increased exposure dosing regimen.[3][12] It's also critical to distinguish between breakpoints for systemic infections and those for uncomplicated urinary tract infections, with the latter often having a higher MIC cutoff.[23]

Classification and Relationships

This compound belongs to the carboxypenicillin subgroup of the penicillin class. Its unique properties position it as a specialized agent within the broader beta-lactam family.

Conclusion

The in vitro data robustly demonstrate that this compound maintains potent activity against a significant proportion of Enterobacterales isolates, including those resistant to third-generation cephalosporins and piperacillin-tazobactam due to the production of ESBL and AmpC beta-lactamases.[1][13][19] Its MIC values are consistently within a narrow range for susceptible species, highlighting its stability against common resistance mechanisms.[21][24]

While less potent on a per-milligram basis than carbapenems, its efficacy against these resistant pathogens positions it as a critical carbapenem-sparing agent.[3][16] The targeted spectrum of this compound is a key advantage, treating the primary pathogens of concern (e.g., ESBL-producing E. coli and K. pneumoniae) while preserving the broader microbiome. However, its lack of activity against Pseudomonas aeruginosa, Acinetobacter spp., and Gram-positive organisms must be considered when empirical therapy is initiated.[6][7] The consistent in vitro performance of this compound underscores its role as a valuable, directed therapy for infections caused by multidrug-resistant Enterobacterales.

References

- 1. In vitro activity of this compound against extended spectrum beta-lactamase-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. imj.ie [imj.ie]

- 4. Activity of this compound against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound. In vitro activity compared with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 10. What is this compound Sodium used for? [synapse.patsnap.com]

- 11. This compound | C16H18N2O7S2 | CID 171758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Activity of this compound against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae bloodstream isolates from a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative in vitro activity of piperacillin-tazobactam and this compound against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labor-duesseldorf.de [labor-duesseldorf.de]

- 15. Comparative in vitro activity of piperacillin-tazobactam and this compound against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae | Publisso [journals.publisso.de]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Activity of this compound against ESBL-, AmpC-, and/or KPC-producing Enterobacterales isolated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative in vitro activity of piperacillin-tazobactam and this compound against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae [edoc.rki.de]

- 20. researchgate.net [researchgate.net]

- 21. In vitro activity of this compound (BRL 17421), a novel beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. facm.ucl.ac.be [facm.ucl.ac.be]

- 23. academic.oup.com [academic.oup.com]

- 24. In vitro activity of this compound against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Temocillin in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This inherent resistance makes it a valuable agent against many contemporary multidrug-resistant Gram-negative pathogens. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in preclinical models, offering crucial data and methodologies for researchers in the field of antimicrobial drug development.

This compound's primary activity is focused on Enterobacterales, and it also demonstrates efficacy against Haemophilus influenzae and Moraxella catarrhalis.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] The key pharmacodynamic index for β-lactams, including this compound, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2]

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been primarily characterized in murine models, with some data available from other species for comparative purposes.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is administered parenterally, and preclinical studies typically utilize subcutaneous or intravenous routes.[5] It exhibits high plasma protein binding, which is a critical consideration for determining the free, active drug concentration.[2][5] The volume of distribution is relatively low, suggesting it is primarily distributed in the extracellular fluid.[6] this compound is predominantly eliminated unchanged via the kidneys.[2]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Murine Model | Rat Model | Human (for context) |

| Clearance (CL) | 1.03 L/h/kg[5] | Data not available | 40.2-47.8 ml/min/1.73 m²[7] |

| Volume of Distribution (Vd) | 0.457 L/kg[5] | Data not available | 0.268-0.303 L/kg[7] |

| Elimination Half-life (t½) | Not explicitly stated in murine studies | Data not available | ~5 hours[2] |

| Protein Binding | 78.2% ± 1.3%[5] | Data not available | ~80% (concentration-dependent)[2] |

Pharmacodynamics and In Vitro Activity

The efficacy of this compound is intrinsically linked to its in vitro activity against target pathogens and the duration of exposure above the MIC.

In Vitro Susceptibility

This compound demonstrates potent activity against a range of Gram-negative bacteria, particularly those producing ESBLs and AmpC β-lactamases.

Table 2: In Vitro Activity of this compound Against Key Preclinical Bacterial Isolates

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Escherichia coli | 3[8] | 6[8] | ≤0.03 - >128 |

| Klebsiella pneumoniae | 8 | 128 | ≤0.03 - >128 |

| Enterobacterales (total set) | 3[8] | 6[8] | Not specified |

| Haemophilus influenzae | 1.0 - 8.0 | Not specified | 1.0 - 8.0[9] |

| Moraxella catarrhalis | Not specified | Not specified | Not specified |

Pharmacodynamic Targets

Preclinical studies in murine infection models have been instrumental in defining the %fT>MIC targets required for bacteriostatic and bactericidal effects.

Table 3: Pharmacodynamic Targets for this compound in Neutropenic Murine Models

| Infection Model | Bacterial Species | Bacteriostatic Effect (%fT>MIC) | 1-log Kill Effect (%fT>MIC) |

| Thigh Infection | E. coli | 65.2%[5] | 85.4%[5] |

| K. pneumoniae | 64.9%[5] | 74.5%[5] | |

| Lung Infection | E. coli | 27.8%[5] | 42.1%[5] |

| K. pneumoniae | 38.2%[5] | 44.1%[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical PK/PD studies.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics.

-

Animal Preparation: Female ICR (CD-1) mice (5-6 weeks old) are typically used.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

-

Infection: A bacterial suspension (e.g., 10⁷ CFU/mL of Staphylococcus aureus or other relevant pathogen) is injected intramuscularly into the thigh of the mice.

-

Treatment: this compound or a vehicle control is administered at specified time points post-infection (e.g., 2, 8, and 14 hours).

-

Sample Collection and Analysis: At predetermined times (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh is aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).

-

Bacterial Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar plates. After incubation, bacterial colonies are counted to determine the CFU per gram of thigh tissue.

Hollow-Fibre Infection Model (HFIM)

The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic profiles.

-

System Setup: A hollow-fibre cartridge is connected to a central reservoir via a closed-loop circuit with a peristaltic pump. The system allows for the continuous circulation of culture medium.

-

Inoculation: The extracapillary space of the hollow-fibre cartridge is inoculated with the test bacteria.

-

Pharmacokinetic Simulation: this compound is administered to the central reservoir. The desired pharmacokinetic profile (e.g., half-life) is simulated by infusing fresh, drug-free medium into the central reservoir while simultaneously removing an equal volume of drug-containing medium.

-

Sampling: Samples are collected from the extracapillary space at various time points to determine the bacterial burden (CFU/mL) and from the central reservoir to confirm the simulated drug concentrations.

-

Data Analysis: The change in bacterial density over time is correlated with the simulated drug exposure to determine the PK/PD relationships.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines a typical workflow for preclinical PK/PD studies of an antibiotic like this compound.

Caption: Preclinical PK/PD experimental workflow.

Conclusion

Preclinical models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of this compound. The data gathered from these studies, particularly from murine infection models, have established the key PK/PD index of %fT>MIC and the magnitudes required for efficacy against key Enterobacterales. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further investigations into this promising antibiotic. Future preclinical research could explore the pharmacokinetics of this compound in a broader range of animal species and investigate its efficacy against a wider array of emerging multidrug-resistant pathogens.

References

- 1. fibercellsystems.com [fibercellsystems.com]

- 2. Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and microbiological evaluation of this compound for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of this compound (BRL 17421) in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Temocillin's Interaction with Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin, a 6-α-methoxy derivative of ticarcillin, is a narrow-spectrum β-lactam antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1] This characteristic makes it a valuable agent in an era of increasing antimicrobial resistance. The antimicrobial activity of this compound, like other β-lactams, stems from its ability to inhibit bacterial cell wall synthesis by forming a covalent adduct with the transpeptidase domains of penicillin-binding proteins (PBPs).[2][3] This guide provides a detailed examination of the fundamental research into this compound's binding to PBPs, focusing on quantitative data, experimental methodologies, and the underlying molecular interactions.

Mechanism of Action: A Selective Affinity

The primary mechanism of action for this compound involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[3]

A key feature of this compound is its selective and somewhat unusual binding profile to the PBPs of Escherichia coli. Under standard competitive assay conditions, this compound exhibits poor affinity for most E. coli PBPs.[2][4] However, under modified conditions, specifically at lower temperatures and with shorter incubation times, its affinity for PBP3 increases significantly.[2][4] This suggests the formation of an unstable acyl-enzyme complex with PBP3, which is consistent with the observation that this compound induces filamentation in E. coli, a morphological change characteristic of PBP3 inhibition.[4] The 6-α-methoxy group is a crucial structural feature that confers resistance to many β-lactamases but also sterically hinders the binding to several PBPs, thus narrowing its spectrum of activity.[3]

References

- 1. Fluorescence anisotropy assays for high throughput screening of compounds binding to lipid II, PBP1b, FtsW and MurJ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of this compound for Escherichia coli K-12 penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Affinity of this compound for Escherichia coli K-12 penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Temocillin Susceptibility Testing in Clinical Laboratories

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Enterobacterales to temocillin, a critical step in guiding appropriate antimicrobial therapy and monitoring the emergence of resistance. The following methods are based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are widely adopted for this compound susceptibility testing in the absence of Clinical and Laboratory Standards Institute (CLSI) breakpoints.

Introduction

This compound is a 6-α-methoxy derivative of ticarcillin, demonstrating stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes produced by Enterobacterales. Accurate and standardized susceptibility testing is paramount for its effective clinical use. This document outlines the protocols for the three most common phenotypic methods employed in clinical laboratories: disk diffusion, broth microdilution, and agar gradient diffusion.

Quantitative Data Summary

The following tables summarize the essential quantitative data for performing and interpreting this compound susceptibility tests.

Table 1: EUCAST Clinical Breakpoints for this compound against Enterobacterales

| Infection Type | MIC Breakpoint (mg/L) | Zone Diameter Breakpoint (mm) |

| S ≤ | R > | |

| Systemic Infections | 8 | 8 |

| Uncomplicated Urinary Tract Infections (UTIs) | 32 | 32 |

S = Susceptible; R = Resistant. Breakpoints are for a 30 µg this compound disk.

Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing

| QC Strain | Method | QC Parameter | Acceptable Range |

| Escherichia coli ATCC® 25922 | Disk Diffusion (30 µg disk) | Zone Diameter (mm) | 12 - 25 |

| Broth Microdilution | MIC (mg/L) | 3 - 24 | |

| Escherichia coli ATCC® 35218 | Disk Diffusion (30 µg disk) | Zone Diameter (mm) | 19 - 28 |

| Broth Microdilution | MIC (mg/L) | 2 - 6 |

Note: E. coli ATCC 35218 is often recommended as the preferred QC strain for this compound susceptibility testing as its QC ranges are narrower and do not overlap with the clinical breakpoints.[1][2]

Experimental Protocols

Disk Diffusion Method (Kirby-Bauer)

This method involves placing an antibiotic-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.

Materials:

-

This compound disks (30 µg)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Sterile saline (0.85% NaCl)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

QC strains (E. coli ATCC® 25922, E. coli ATCC® 35218)

-

Incubator (35 ± 1°C)

-

Ruler or caliper for measuring zone diameters

Protocol:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour non-selective agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a photometric device.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of this compound Disk:

-

Aseptically place a 30 µg this compound disk onto the center of the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

-

Interpret the results based on the EUCAST clinical breakpoints provided in Table 1.[3][4]

-

For Proteus species, ignore the swarming growth when measuring the zone diameter.[5]

-

Isolated colonies within the inhibition zone should be ignored.[5]

-

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by testing serial dilutions of the agent in a liquid growth medium.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Sterile diluents

-

QC strains (E. coli ATCC® 25922, E. coli ATCC® 35218)

-

Incubator (35 ± 1°C)

-

Plate reader or manual reading mirror

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 - 128 mg/L).

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

Prepare an inoculum of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

-

Cover the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

-

-

Reading and Interpretation:

Agar Gradient Diffusion Method (e.g., Etest®)

This method utilizes a plastic strip with a predefined, continuous gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

Materials:

-

This compound gradient strips (e.g., Etest®)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Sterile saline (0.85% NaCl)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

QC strains (E. coli ATCC® 25922, E. coli ATCC® 35218)

-

Incubator (35 ± 1°C)

Protocol:

-

Inoculum Preparation and Inoculation:

-

Follow the same procedure for inoculum preparation and inoculation of the MHA plate as described for the disk diffusion method (Sections 3.1.1 and 3.1.2).

-

-

Application of Gradient Strip:

-

Once the inoculated agar surface is dry, aseptically apply the this compound gradient strip to the agar surface with the MIC scale facing upwards.

-

Ensure the entire length of the strip is in complete contact with the agar surface. Avoid trapping air bubbles under the strip.

-

-

Incubation:

-

Invert the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, a symmetrical inhibition ellipse will be visible.

-

Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

-

If the intersection falls between two markings on the scale, round up to the next highest value.

-

Interpret the MIC value according to the EUCAST clinical breakpoints in Table 1.[3][4]

-

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility test results.

-

Perform QC testing with the recommended strains (E. coli ATCC® 25922 and E. coli ATCC® 35218) for each new batch of media, disks, or strips, and on a routine basis (e.g., weekly).

-

The results for the QC strains must fall within the acceptable ranges specified in Table 2.[1][2]

-

If QC results are out of range, investigate the cause and take corrective action before reporting patient results.

Visualizations

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Caption: Logical Relationship of this compound Susceptibility Testing Methods.

References

- 1. This compound disc diffusion susceptibility testing by EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gradient Diffusion | MI [microbiology.mlsascp.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of revised breakpoints on the categorization of susceptibility of Enterobacterales to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical and microbiological evaluation of this compound for bloodstream infections with Enterobacterales: a Belgian single-centre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Temocillin In Vitro Time-Kill Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing in vitro time-kill assays with temocillin, a crucial method for evaluating its antimicrobial efficacy. The protocols outlined here are synthesized from established methodologies to ensure robust and reproducible results.

Introduction

Time-kill assays are fundamental in vitro pharmacodynamic studies that determine the rate and extent of bacterial killing by an antimicrobial agent over time. For this compound, a β-lactam antibiotic with activity against many Enterobacterales, these assays are critical for understanding its bactericidal or bacteriostatic effects. The data generated from these studies are essential for informing dosing regimens and predicting clinical efficacy. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1]

Experimental Protocols

This section details the step-by-step methodology for conducting a this compound time-kill assay.

Materials

-

This compound analytical standard

-

Bacterial strains of interest (e.g., Escherichia coli, Klebsiella pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar

-

Sterile saline (0.9% NaCl)

-

Sterile test tubes or flasks

-

Spectrophotometer

-

Incubator (37°C, with shaking capabilities)

-

Micropipettes and sterile tips

-

Spiral plater or manual plating supplies (spreaders, turntable)

-

Colony counter

Methods

1. Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of this compound for each bacterial strain must be determined using a standardized method, such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This value is crucial for selecting the appropriate this compound concentrations for the time-kill experiment.

2. Preparation of Bacterial Inoculum:

a. From a fresh overnight culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).

d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

3. Preparation of this compound Concentrations:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a high concentration.

b. Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay. Commonly tested concentrations include 0x (growth control), 0.5x, 1x, 2x, 4x, 8x, 16x, and 32x the predetermined MIC.[2]

4. Time-Kill Assay Procedure:

a. Dispense the prepared bacterial inoculum into a series of sterile test tubes or flasks, one for each this compound concentration and the growth control.

b. Add the appropriate volume of the corresponding this compound dilution to each tube to achieve the final target concentrations.

c. Immediately after adding the antibiotic (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.[3]

d. Perform serial ten-fold dilutions of the collected aliquots in sterile cold saline to reduce the bacterial concentration to a countable range.

e. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

f. Incubate the plates at 37°C for 18-24 hours.

g. After incubation, count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

5. Data Analysis:

a. Calculate the CFU/mL for each time point and concentration.

b. Transform the CFU/mL data into log10 CFU/mL.

c. Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration to generate time-kill curves.

d. A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL.

Data Presentation

The following tables summarize quantitative data from representative this compound time-kill studies.

Table 1: Bactericidal Activity of this compound against Aztreonam-Resistant Enterobacteriaceae

| This compound Concentration | Time (hours) | Percent Reduction in Viable Bacteria |

| 16 mg/L | 12 | 99% |

| 32 mg/L | 12 | 99.9% |

Data derived from studies on Klebsiella oxytoca and Enterobacter cloacae.[2]

Table 2: this compound Time-Kill Assay Parameters for Escherichia coli

| Parameter | Value |

| Bacterial Strains | Four Escherichia coli strains |

| This compound Concentrations | Static concentrations and dynamic concentrations simulating human plasma levels |

| Incubation Time | Up to 72 hours |

| Key Finding | Amplification of resistant subpopulations was observed within 24 hours for all strains. Continuous infusions were more effective than intermittent infusions.[4][5] |

Visualizations

Diagram 1: Experimental Workflow for this compound Time-Kill Assay

Caption: Workflow of the in vitro time-kill assay for this compound.

References

- 1. emerypharma.com [emerypharma.com]

- 2. This compound. In vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetic/pharmacodynamic model-based optimization of this compound dosing strategies for the treatment of systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Research of Temocillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo evaluation of temocillin, a β-lactam antibiotic with activity against a range of Gram-negative bacteria. The following sections detail established methodologies primarily derived from murine models, with additional context from other species where available.

Overview and Mechanism of Action

This compound is a 6-α-methoxy derivative of ticarcillin, which confers resistance to hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1] Its antibacterial effect is achieved by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, this compound targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index associated with the efficacy of β-lactam antibiotics, including this compound, is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[2] In vivo studies in neutropenic murine models have established target %fT>MIC values for bacteriostatic and bactericidal effects against common Enterobacterales pathogens.[2]

Table 1: this compound PK/PD Targets in Neutropenic Murine Models

| Infection Model | Pathogen | Bacteriostatic Effect (%fT>MIC) | 1-log Kill Effect (%fT>MIC) |

| Thigh Infection | E. coli | 65.2% | 85.4% |

| K. pneumoniae | 64.9% | 74.5% | |

| Lung Infection | E. coli | 27.8% | 42.1% |

| K. pneumoniae | 38.2% | 44.1% |

Data sourced from a study using neutropenic CD-1 mice.[2]

Dosage and Administration in Animal Models

The majority of detailed in vivo dosage data for this compound comes from studies in mice. Limited information is available for other species such as rats and rabbits.

Murine Models

| Parameter | Details |

| Animal Model | 7- to 8-week-old female CD-1 mice (25 ± 5 g) |

| Route of Administration | Subcutaneous (SC) |

| Dosage Range | 8 to 1024 mg/kg |

| Dosing Frequency | Every 2 or 4 hours |

| Vehicle | 0.1 mL saline |

| Protein Binding (mice) | 78.2% ± 1.3% |

Dosages and frequencies are typically varied in dose-ranging studies to achieve different %fT>MIC targets for efficacy evaluation.[2]

Rabbit Model

A study in a rabbit model of experimental Klebsiella pneumoniae meningitis utilized an infusion system to simulate human serum concentrations of this compound.[3][4] This approach was necessary due to the much shorter half-life of this compound in rabbits (0.3 hours) compared to humans (approximately 5 hours).[3][4] While this study provides evidence of this compound's efficacy in a rabbit model, it does not establish a standard dosage regimen for this species. The infusion was designed to mimic a 2-g intravenous bolus dose in humans.[3][4]

Rat Model

Information on specific this compound dosage regimens for in vivo research in rats is limited in the available literature.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound, based on established methodologies.

Neutropenic Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.

Caption: Workflow for the neutropenic murine thigh infection model.

-

Animal Model: Use 6- to 8-week-old female ICR (CD-1) or BALB/c mice.

-

Neutropenia Induction:

-

Administer cyclophosphamide intraperitoneally (IP) at a dose of 150-200 mg/kg four days prior to infection.

-

Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection to induce neutropenia (<100 neutrophils/mm³).

-

-

Infection:

-

Culture the desired bacterial strain (e.g., E. coli, K. pneumoniae) to mid-log phase.

-

Dilute the bacterial suspension to the target concentration (e.g., 1 x 10⁶ CFU/mL).

-

Two hours before initiating treatment, inject 0.1 mL of the bacterial inoculum intramuscularly into the thigh of each mouse.

-

-

This compound Administration:

-

Prepare this compound in sterile saline at the desired concentrations.

-

Administer the prepared this compound solution subcutaneously at the predetermined dosage and frequency (e.g., every 2 or 4 hours).

-

-

Efficacy Assessment:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the infected thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile phosphate-buffered saline (PBS).

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

-

Murine Lung Infection Model

This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.

Caption: Workflow for the murine lung infection model.

-

Animal Model and Neutropenia Induction: Follow the same procedure as for the thigh infection model.

-

Infection:

-

Anesthetize the mice.

-

Instill a 0.05 mL bacterial suspension (e.g., 1 x 10⁷ CFU/mouse) via intratracheal or intranasal administration.

-

-

This compound Administration: Administer this compound subcutaneously as described for the thigh infection model.

-

Efficacy Assessment:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the lungs.

-

Homogenize the lung tissue in sterile PBS.

-

Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/gram of tissue).

-

Summary and Considerations

-

The neutropenic murine model is the most well-characterized system for in vivo studies of this compound, with established PK/PD targets.

-

The subcutaneous route is a common and effective method for this compound administration in mice.

-

Dosage and dosing frequency should be tailored to achieve the desired %fT>MIC for the specific infection model and pathogen being studied.

-

Data on this compound dosage in other animal models like rats and rabbits are limited, and researchers may need to conduct preliminary pharmacokinetic studies to establish appropriate dosing regimens for these species.

-

As with all in vivo research, all animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. Pharmacodynamics of this compound in Neutropenic Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound efficacy in experimental Klebsiella pneumoniae meningitis after infusion into rabbit plasma to simulate antibiotic concentrations in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound efficacy in experimental Klebsiella pneumoniae meningitis after infusion into rabbit plasma to simulate antibiotic concentrations in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Temocillin MIC Breakpoints using EUCAST Guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temocillin is a 6-α-methoxy derivative of ticarcillin, a β-lactam antibiotic with a narrow spectrum of activity primarily targeting Enterobacterales.[1][2] Its notable stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, makes it a valuable therapeutic option for managing infections caused by multidrug-resistant bacteria.[2][3] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding clinical decisions. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides harmonized guidelines and clinical breakpoints for interpreting AST results.

These application notes provide detailed protocols for determining this compound Minimum Inhibitory Concentration (MIC) values and interpreting them according to the latest EUCAST guidelines, utilizing both the reference broth microdilution method and the routine disk diffusion method.

EUCAST Clinical Breakpoints for this compound

EUCAST has established clinical breakpoints for this compound against Enterobacterales. These breakpoints are used to categorize an isolate as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R). The interpretation often depends on the site of infection (e.g., urinary tract infections vs. systemic infections) due to different drug exposures at the target site.

Recent EUCAST guidelines have moved towards a harmonized breakpoint for this compound. As of EUCAST version 11.0, the breakpoint for Enterobacterales such as E. coli, Klebsiella spp., and P. mirabilis was updated to harmonize interpretations.[4]

Table 1: EUCAST this compound MIC and Disk Diffusion Breakpoints for Enterobacterales

| Method | Disk Content | Susceptible (S) | Resistant (R) |

| MIC (mg/L) | N/A | ≤ 0.001 (High Exposure) | > 16 |

| Disk Diffusion (mm) | 30 µg | ≥ 17 | < 17 |

Note: The breakpoint of S ≤0.001 mg/L and R >16 mg/L applies to a high-exposure dosing regimen (e.g., 2g IV every 8 hours) for complicated urinary tract infections.[5] The disk diffusion breakpoint of 17 mm corresponds to the MIC breakpoint of 16 mg/L.[4] Laboratories should always consult the most current version of the EUCAST breakpoint tables.[6][7][8]

Experimental Protocols

Broth Microdilution (BMD) - Reference Method

The reference method for determining MICs is broth microdilution, performed according to the ISO 20776-1 standard and EUCAST guidelines.[3]

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

This compound analytical powder

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (standardized to 0.5 McFarland)

-

Quality control (QC) strains

-

Sterile diluents (e.g., saline, sterile water)

-

Spectrophotometer or McFarland standards

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 mg/L) in a suitable solvent. Further dilutions are made in CAMHB.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound working solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of concentrations (e.g., 0.25 to 128 mg/L).

-

Leave one well without antibiotic as a positive growth control and another well with uninoculated broth as a negative control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on non-selective agar, pick several colonies and suspend them in saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[9]

-

-

Inoculation: Within 15-30 minutes of preparation, inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

-

Incubation: Seal the plates or place them in a container to prevent evaporation and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9] Growth appears as turbidity or a cell pellet at the bottom of the well.[9]

Caption: Workflow for this compound Broth Microdilution.

Disk Diffusion Method

The disk diffusion method is a routine and less laborious alternative to broth microdilution.[10] The EUCAST disk diffusion method is calibrated to the reference MIC method.[11]

Materials:

-

Mueller-Hinton (MH) agar plates (4 mm depth)

-

This compound 30 µg disks

-

Bacterial inoculum suspension (standardized to 0.5 McFarland)

-

Quality control (QC) strains

-

Sterile cotton swabs

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.

-

-

Application of Disk:

-

Allow the plate surface to dry for 3-5 minutes.

-

Aseptically apply a this compound 30 µg disk to the center of the inoculated agar.

-

Ensure complete contact between the disk and the agar surface.

-

-

Incubation: Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

-

Interpret the zone diameter using the EUCAST clinical breakpoints.

-

Caption: Workflow for this compound Disk Diffusion Testing.

Quality Control (QC)

Routine quality control is essential to ensure the accuracy and reproducibility of AST results.[12] EUCAST recommends specific QC strains with defined acceptable ranges for MIC and zone diameters.[13] For this compound, Escherichia coli ATCC 25922 and ATCC 35218 are commonly used QC strains.[3][14]

Table 2: EUCAST Quality Control Ranges for this compound

| QC Strain | Method | MIC (mg/L) Range | Zone Diameter (mm) Range |

| E. coli ATCC 25922 | BMD | 4 - 16 | N/A |

| Disk Diffusion | N/A | 19 - 25 | |

| E. coli ATCC 35218 | BMD | 2 - 8 | N/A |

| Disk Diffusion | N/A | 23 - 29 |